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Compound of Interest

Compound Name: d[Cha4]-AVP

Cat. No.: B15571420

Introduction

d[Cha4]-AVP ([1-Deamino-4-cyclohexylalanine] arginine vasopressin) is a potent and highly
selective synthetic peptide agonist for the vasopressin V1b receptor.[1][2][3] Endogenous
arginine vasopressin (AVP) is a key neuropeptide that modulates a wide range of physiological
processes and behaviors, including stress responses, anxiety, and social behaviors, by acting
on three main receptor subtypes: V1a, V1b, and V2.[4][5][6] The high selectivity of d[Cha4]-
AVP for the V1b receptor over V1a, V2, and oxytocin receptors makes it an invaluable
pharmacological tool for neuroscience researchers. It allows for the precise investigation of the
V1b receptor's role in the central nervous system, helping to dissect its specific contributions to
complex behaviors and neuroendocrine regulation, which is crucial for developing targeted
therapeutics for psychiatric and neurological disorders.[7][8][9]

Pharmacological Profile

d[Cha4]-AVP exhibits a distinct binding and functional profile, characterized by high affinity and
potency at the human V1b receptor with significantly lower activity at other related receptors.
This selectivity is essential for isolating V1b-mediated effects in experimental settings.

Data Presentation

Quantitative data regarding the binding affinities and functional potencies of d[Cha4]-AVP are
summarized in the tables below for easy comparison.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15571420?utm_src=pdf-interest
https://www.benchchem.com/product/b15571420?utm_src=pdf-body
https://www.medchemexpress.com/d-cha4-avp.html
https://www.medchemexpress.com/d-cha4-avp-tfa.html
https://www.tocris.com/products/dcha4-avp_3126
https://pmc.ncbi.nlm.nih.gov/articles/PMC9968743/
https://pubmed.ncbi.nlm.nih.gov/18053631/
https://en.wikipedia.org/wiki/Vasopressin
https://www.benchchem.com/product/b15571420?utm_src=pdf-body
https://www.benchchem.com/product/b15571420?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC4171342/
https://pubmed.ncbi.nlm.nih.gov/16611090/
https://www.researchgate.net/publication/310573756_The_Role_of_Vasopressin_in_Anxiety_and_Depression
https://www.benchchem.com/product/b15571420?utm_src=pdf-body
https://www.benchchem.com/product/b15571420?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

Table 1: Receptor Binding Affinity of d[Cha4]-AVP

Receptor Subtype

(Human) Binding Affinity (Ki) pKi Reference
Vasopressin V1b 1.2 nM 9.68 [11[2][3]
Vasopressin Vl1a 151 nM - [3]
Oxytocin (OT) 240 nM 7.68 [1112]1[3]

| Vasopressin V2 | 750 nM | - |[3] |

Table 2: Functional Activity of d[Cha4]-AVP

Receptor Subtype

(Human) Assay Functional Activity = Reference
Vasopressin V1b [Ca**]i Increase PECso0 = 10.05 [11[2]
Vasopressin Vla - pPECso0 = 6.53 [1][2]
Vasopressin V2 - pPECso0 = 5.92 [1][2]

| Oxytocin (OT) | - | Weak Antagonist (pK-B = 6.31) [[1][2] |

Mechanism of Action & Signhaling Pathway

The V1b receptor, like the V1a receptor, is a G protein-coupled receptor (GPCR) that primarily
couples to the Gag/11 family of G proteins.[10][11][12] Upon agonist binding, such as with
d[Cha4]-AVP, the receptor undergoes a conformational change, leading to the activation of its
associated G protein. This initiates a downstream signaling cascade involving phospholipase C
(PLC). Activated PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second
messengers: inositol 1,4,5-trisphosphate (IPs) and diacylglycerol (DAG).[13][14][15] IP3
diffuses through the cytoplasm and binds to IPs receptors on the endoplasmic reticulum,
triggering the release of stored intracellular calcium ([Ca2*]i).[13][14] The subsequent rise in
cytosolic calcium, along with DAG, activates protein kinase C (PKC), leading to the
phosphorylation of various cellular proteins and culminating in a specific physiological
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response.[14][15] In the anterior pituitary, this pathway is the primary mechanism for AVP-
stimulated adrenocorticotropic hormone (ACTH) secretion.[10]
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V1b Receptor Gg-PLC Signaling Pathway.

Applications in Neuroscience Research

Investigating the Hypothalamic-Pituitary-Adrenal (HPA)
AXxis

The V1b receptor is densely expressed in the corticotroph cells of the anterior pituitary, where it
potentiates the effects of corticotropin-releasing factor (CRF) on ACTH secretion.[10] d[Cha4]-

AVP serves as a specific tool to stimulate this pathway, allowing researchers to study the role
of vasopressin in the stress response. In vivo studies have shown that d[Cha4]-AVP
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administration stimulates the release of both ACTH and corticosterone, confirming its utility in
probing HPA axis function.[3][16]

Elucidating Mechanisms of Anxiety and Depression

Dysregulation of the vasopressin system has been strongly implicated in the pathophysiology
of anxiety and depression.[7][8][9] The anxiogenic effects of AVP are thought to be mediated, in
part, through V1b receptors.[7] By using d[Cha4]-AVP in animal models, researchers can
selectively activate V1b pathways in brain regions associated with fear and anxiety, such as the
amygdala and septum, to investigate their contribution to anxiety-like behaviors.[17] This helps
in validating the V1b receptor as a potential therapeutic target for anxiolytics.

Dissecting the Nuances of Social Behavior

AVP is a critical modulator of social behaviors, including social recognition, aggression, and
pair bonding.[4][5][18] While many of these effects have been attributed to the V1a receptor,
the role of the V1b receptor is less understood. The selectivity of d[Cha4]-AVP allows for the
targeted investigation of V1b's function. For example, it can be used to determine if V1b
activation in specific neural circuits influences social memory or aggressive responses,
providing a more detailed map of the neurochemical control of social interaction.[19]

Experimental Protocols
Protocol: In Vitro Receptor Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Ki) of d[Cha4]-AVP
for a specific vasopressin receptor subtype expressed in cell membranes.
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Workflow for a competitive receptor binding assay.

Methodology:

 Membrane Preparation: Homogenize cells or tissues (e.g., CHO cells stably transfected with
the human V1b receptor) in a cold buffer and centrifuge to pellet the membranes.[20]
Resuspend the membrane pellet in an appropriate assay buffer.

e Assay Setup: In a 96-well plate, add the membrane preparation, a constant concentration of
a suitable radioligand (e.g., [H]Arginine Vasopressin), and increasing concentrations of
unlabeled d[Cha4]-AVP (the competitor). Include wells for total binding (radioligand only)
and non-specific binding (radioligand + a high concentration of unlabeled AVP).

 Incubation: Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time
(e.g., 60-90 minutes) to reach equilibrium.
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« Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate
the membrane-bound radioligand from the free radioligand. Wash the filters quickly with ice-
cold buffer.

o Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the
radioactivity using a liquid scintillation counter.

o Data Analysis: Subtract non-specific binding from all other values. Plot the percentage of
specific binding against the log concentration of d[Cha4]-AVP to generate a competition
curve. Determine the ICso value (the concentration of d[Cha4]-AVP that inhibits 50% of
specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol: In Vitro Calcium Mobilization Assay

This protocol measures the ability of d[Cha4]-AVP to stimulate an increase in intracellular
calcium ([Caz*]i) via the V1b receptor.
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Workflow for a calcium mobilization assay.

Methodology:

o Cell Culture: Plate cells expressing the V1b receptor (e.g., hV1b-CHO cells) in a clear-
bottom, black-walled 96-well plate and grow to near confluency.[1][2]

e Dye Loading: Remove the culture medium and incubate the cells with a loading buffer
containing a calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM) for 30-60 minutes at
37°C.
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o Baseline Measurement: Wash the cells to remove excess dye. Place the plate in a
fluorescence plate reader and measure the baseline fluorescence intensity for each well.

o Compound Addition: Use the plate reader’s injection system to add varying concentrations of
d[Cha4]-AVP to the wells.

o Fluorescence Measurement: Immediately after compound addition, monitor the change in
fluorescence intensity over time. The peak fluorescence response is typically used for
analysis.

o Data Analysis: Normalize the response to the baseline fluorescence. Plot the peak response
against the log concentration of d[Cha4]-AVP to create a dose-response curve. Fit the curve
using a non-linear regression model to determine the ECso value, which represents the
concentration of d[Cha4]-AVP that produces 50% of the maximal response.

Protocol: In Vivo Measurement of ACTH Secretion in
Rodents

This protocol describes how to assess the in vivo efficacy of d[Cha4]-AVP by measuring its
effect on HPA axis hormones.
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Workflow for in vivo HPA axis stimulation.

Methodology:

o Animal Preparation: Acclimate male Wistar or Sprague-Dawley rats to the housing
conditions. For repeated sampling, surgically implant a catheter into the jugular or femoral
vein and allow the animal to recover.

© 2025 BenchChem. All rights reserved. 9/12 Tech Support


https://www.benchchem.com/product/b15571420?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15571420?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Administration: On the day of the experiment, administer a defined dose of d[Cha4]-AVP
(e.g., 1-5 n g/200g body weight) or vehicle solution via the desired route (e.g., intravenous
injection).[16]

Blood Sampling: Collect a baseline blood sample (T=0) just before injection. Collect
subsequent blood samples at specified time points (e.g., 5, 15, 30, and 60 minutes) post-
injection.[16] Samples should be collected in tubes containing EDTA to prevent clotting and
protease inhibitors to preserve peptide hormones.

Plasma Separation: Immediately centrifuge the blood samples at 4°C to separate the
plasma. Store the plasma at -80°C until analysis.

Hormone Quantification: Measure the concentrations of ACTH and corticosterone in the
plasma samples using commercially available Enzyme-Linked Immunosorbent Assay
(ELISA) or Radioimmunoassay (RIA) kits, following the manufacturer’s instructions.

Data Analysis: Plot the mean hormone concentrations at each time point for the d[Cha4]-
AVP and vehicle groups. Use appropriate statistical tests (e.g., two-way ANOVA with post-
hoc tests) to determine the significance of the drug's effect over time.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:
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intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Check Availability & Pricing

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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